
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide
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Descripción general
Descripción
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a synthetic small molecule characterized by a pyrazole core substituted with a cyclopropyl group and a pyridinyl moiety. The molecule further incorporates a cyclohexenecarboxamide side chain linked via an ethyl spacer. The cyclohexene ring introduces conformational rigidity, while the pyridinyl group may enhance solubility and binding interactions.
Actividad Biológica
N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide is a complex organic compound known for its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Structural Characteristics
The compound features several notable structural components that contribute to its biological activity:
- Cyclopropyl Group : Enhances lipophilicity and may influence receptor binding.
- Pyridine and Pyrazole Moieties : Known for their roles in modulating various biological pathways.
- Dihydropyridine Core : Associated with diverse pharmacological properties.
Antimicrobial Properties
Research indicates that derivatives of this compound display significant antimicrobial activities. The presence of the pyrazole and pyridine rings has been linked to the inhibition of bacterial growth.
Compound | Activity Type | Reference |
---|---|---|
This compound | Antimicrobial |
Anticancer Activity
Studies suggest that similar compounds exhibit anticancer properties by targeting specific cellular pathways involved in tumor growth and proliferation. The unique structure may allow selective interaction with cancer cell receptors.
Compound | Activity Type | Reference |
---|---|---|
This compound | Anticancer |
Anti-inflammatory Effects
The compound has shown potential in reducing inflammation, possibly through the modulation of cytokine production and inhibition of inflammatory pathways.
Compound | Activity Type | Reference |
---|---|---|
This compound | Anti-inflammatory |
The mechanisms through which this compound exerts its effects are not fully elucidated but may involve:
- Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in disease processes.
- Receptor Modulation : It likely interacts with specific receptors, altering their signaling pathways.
- Cytokine Regulation : Potentially modulates the production of pro-inflammatory cytokines.
Case Study 1: Antimicrobial Efficacy
A study demonstrated that derivatives similar to this compound exhibited significant antibacterial activity against a range of pathogens, showcasing a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics.
Case Study 2: Anticancer Potential
In vitro studies indicated that the compound could induce apoptosis in cancer cell lines, with IC50 values suggesting potent activity compared to standard chemotherapeutics. Further investigations are needed to explore its efficacy in vivo.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide, and what reagents are critical for its preparation?
- Methodological Answer: The compound is synthesized via multi-step reactions involving: (i) Formation of the pyrazole core using cyclopropane derivatives and pyridine-containing precursors under reflux conditions. (ii) Coupling the pyrazole moiety to a cyclohexene-carboxamide group using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts . (iii) Purification via column chromatography or recrystallization to isolate the final product. Key reagents include halogenated pyridines, cyclohexene derivatives, and carbodiimide-based coupling agents.
Q. Which analytical techniques are essential for confirming the structural integrity of this compound?
- Methodological Answer: Structural validation requires a combination of:
- 1H NMR to confirm proton environments and substituent positions.
- IR spectroscopy to identify functional groups (e.g., amide C=O stretch).
- LC-MS for molecular weight verification.
- Elemental analysis to validate purity and stoichiometry .
Q. What preliminary biological screening strategies are recommended for this compound?
- Methodological Answer: Initial screening should focus on:
- Enzyme inhibition assays (e.g., fluorescence-based or colorimetric) to test interactions with targets like kinases or proteases.
- Cytotoxicity profiling using cell lines (e.g., MTT assay) to assess therapeutic potential.
- Computational PASS prediction to prioritize biological targets based on structural analogs .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield and purity of this compound?
- Methodological Answer: Optimization strategies include:
- Design of Experiments (DoE): Use factorial designs to systematically vary parameters (temperature, solvent polarity, catalyst loading) and identify optimal conditions .
- Kinetic studies: Monitor reaction progress via TLC or HPLC to adjust reaction times.
- Green chemistry approaches: Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) while maintaining efficiency .
Q. How should researchers address contradictions between computational predictions and experimental biological activity data?
- Methodological Answer: Resolve discrepancies by:
- Orthogonal assays: Validate computational docking results with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities.
- Structural-activity relationship (SAR) studies: Modify substituents (e.g., cyclopropyl vs. methyl groups) to isolate contributions to activity.
- Metabolic stability testing: Assess if poor bioavailability explains low experimental activity .
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets?
- Methodological Answer: Employ:
- Molecular docking (AutoDock Vina, Glide): Simulate binding modes to receptors (e.g., G-protein-coupled receptors).
- Molecular dynamics (MD) simulations (GROMACS): Study ligand-receptor stability over time.
- Free-energy perturbation (FEP): Quantify binding energy changes due to structural modifications .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
- Methodological Answer: Mechanistic studies require:
- Proteomics/transcriptomics: Identify differentially expressed proteins/genes post-treatment.
- Chemical proteomics: Use affinity-based probes to map cellular targets.
- Cryo-EM/X-ray crystallography: Resolve 3D structures of ligand-target complexes .
Q. Data Contradiction and Validation
Q. What strategies mitigate variability in synthetic batches of this compound?
- Methodological Answer: Address batch variability via:
- Strict QC protocols: Standardize starting material purity (≥95%) and reaction monitoring (e.g., in-situ FTIR).
- Advanced purification: Use preparative HPLC instead of gravity columns for higher resolution.
- Statistical process control (SPC): Track yield/purity trends across batches to identify outliers .
Q. How can conflicting cytotoxicity data across cell lines be reconciled?
- Methodological Answer: Investigate discrepancies by:
- Dose-response curves: Calculate IC50 values to compare potency.
- Cell cycle analysis (flow cytometry): Determine if cytotoxicity is phase-specific.
- Multi-omics integration: Correlate cytotoxicity with genomic/proteomic profiles of resistant/sensitive lines .
Q. Comparative Biological Activity Table
Structural Analog | Biological Activity | Key Reference |
---|---|---|
Pyrazinamide derivatives | Ethylene biosynthesis inhibition in plants | |
Indole-pyrazole hybrids | Anticancer activity (e.g., tubulin inhibition) | |
5-Amino-pyrazoles | Broad-spectrum antimicrobial effects |
Comparación Con Compuestos Similares
Comparison with Structurally Analogous Compounds
To contextualize its properties, the compound is compared to structurally related molecules, focusing on substituent effects, pharmacokinetic (PK) parameters, and biological activity.
Structural Analogues and Substituent Effects
A key analogue is Compound 191 (described in ), which shares the pyrazole core and cyclopropyl group but differs in critical substituents:
- Pyrazole substitution : Compound 191 features a trifluoromethyl (-CF₃) group at the pyrazole 3-position, whereas the target compound has a pyridin-2-yl group. The -CF₃ group in Compound 191 enhances lipophilicity and metabolic stability, while the pyridinyl group in the target compound may improve aqueous solubility and hydrogen-bonding capacity .
- Side chain : The target compound’s cyclohexenecarboxamide contrasts with Compound 191’s acetamide-linked trifluoromethylpyrazole. The cyclohexene ring introduces steric constraints that could influence target binding specificity.
Pharmacokinetic and Physicochemical Properties
The target compound’s lower molecular weight and absence of strongly hydrophobic groups (e.g., -CF₃) suggest improved solubility and bioavailability compared to Compound 191. However, the lack of -CF₃ may reduce metabolic stability, a trade-off observed in pyrazole-based drug candidates .
Propiedades
IUPAC Name |
N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]cyclohex-3-ene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c25-20(16-6-2-1-3-7-16)22-12-13-24-19(15-9-10-15)14-18(23-24)17-8-4-5-11-21-17/h1-2,4-5,8,11,14-16H,3,6-7,9-10,12-13H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPFDHABJBCZAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(=O)NCCN2C(=CC(=N2)C3=CC=CC=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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